molecular formula C11H15BrN2Si B8717202 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-methyl-2-(trimethylsilyl)-

1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-methyl-2-(trimethylsilyl)-

Cat. No.: B8717202
M. Wt: 283.24 g/mol
InChI Key: ZSRYPXGFMUQEPM-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-methyl-2-(trimethylsilyl)- is a useful research compound. Its molecular formula is C11H15BrN2Si and its molecular weight is 283.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-methyl-2-(trimethylsilyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-methyl-2-(trimethylsilyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H15BrN2Si

Molecular Weight

283.24 g/mol

IUPAC Name

(5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)-trimethylsilane

InChI

InChI=1S/C11H15BrN2Si/c1-7-9-5-8(12)6-13-10(9)14-11(7)15(2,3)4/h5-6H,1-4H3,(H,13,14)

InChI Key

ZSRYPXGFMUQEPM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C=C(C=N2)Br)[Si](C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-3-iodopyridin-2-amine (B-5-2) (30 g, 0.1 mol) in DMF (600 mL) were added KOAc (29.4 g, 0.3 mol) and LiCl (4.25 g, 0.1 mol). After the mixture was degassed under N2 for 3 times, Pd(OAc)2 (2.24 g, 0.01 mol) was added, and the mixture was degassed again. Then trimethyl-prop-1-ynyl-silane (56 g, 0.5 mol) was added. The resulting mixture was heated to 80-100° C. for 2 days. TLC (EtOAc: Petroleum ether=1:5) showed that the reaction was complete. Excess DMF was removed under reduced pressure. The residue was dissolved in EtOAc (500 mL), washed with saturated aqueous NaCl, dried over Na2SO4 and concentrated to give crude product, which was purified via a silica gel column chromatography (100-200) (Petroleum ether, then EtOAc:Petroleum ether=1:10) to give 5-bromo-3-methyl-2-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine (B-5-3) (not pure, 5 g, 17.7%) as a brown oil.
Quantity
30 g
Type
reactant
Reaction Step One
Name
KOAc
Quantity
29.4 g
Type
reactant
Reaction Step One
Name
Quantity
4.25 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
56 g
Type
reactant
Reaction Step Two
[Compound]
Name
Petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
2.24 g
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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